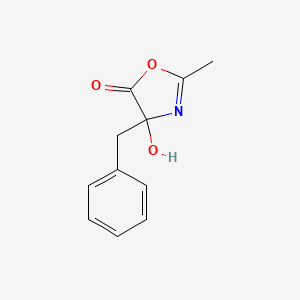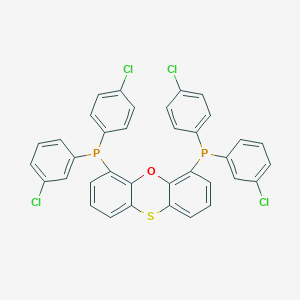![molecular formula C16H13ClN2O4S B15210113 Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines a pyrrolo[2,3-b]pyridine core with a phenylsulfonyl group and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolo[2,3-b]pyridine core may also play a role in binding to specific sites on proteins or nucleic acids, influencing biological pathways.
類似化合物との比較
Similar Compounds
Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole core instead of pyrrolo[2,3-b]pyridine.
Ethyl 4-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate: Contains an indole core.
Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Different positioning of the nitrogen atom in the pyridine ring.
Uniqueness
Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C16H13ClN2O4S |
|---|---|
分子量 |
364.8 g/mol |
IUPAC名 |
ethyl 1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H13ClN2O4S/c1-2-23-16(20)14-10-12-13(17)8-9-18-15(12)19(14)24(21,22)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChIキー |
APPASVJKOBTTGA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cis-8,9b-dimethyl-1,4,4a,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B15210065.png)

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)

![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)


![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)


